molecular formula C22H23N3O4 B11007374 N-[3-(acetylamino)phenyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N-[3-(acetylamino)phenyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11007374
M. Wt: 393.4 g/mol
InChI Key: HQBHMYJBJLQOIK-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with a unique structure that includes an acetylamino group, a methylbutyl side chain, and a dioxo-dihydro-isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Isoindole Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Acetylamino Group: This step involves acetylation of an amino group on the phenyl ring.

    Attachment of the Methylbutyl Side Chain: This can be done through a substitution reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The acetylamino group and the isoindole core may play key roles in binding to target proteins or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(acetylamino)phenyl)-2-nitrobenzamide: This compound has a similar acetylamino group but differs in the presence of a nitro group instead of the methylbutyl side chain.

    N-(3-(acetylamino)phenyl)-3-nitrobenzamide: Similar to the previous compound but with the nitro group in a different position.

Uniqueness

N-[3-(acetylamino)phenyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(3-methylbutyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C22H23N3O4/c1-13(2)9-10-25-21(28)18-8-7-15(11-19(18)22(25)29)20(27)24-17-6-4-5-16(12-17)23-14(3)26/h4-8,11-13H,9-10H2,1-3H3,(H,23,26)(H,24,27)

InChI Key

HQBHMYJBJLQOIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC(=C3)NC(=O)C

Origin of Product

United States

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